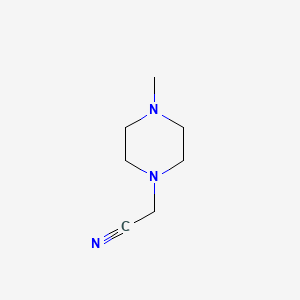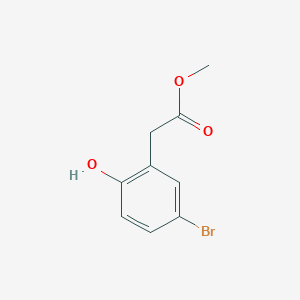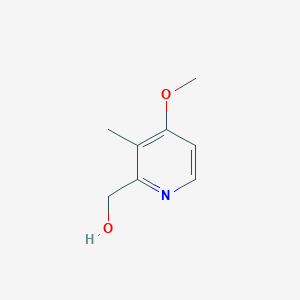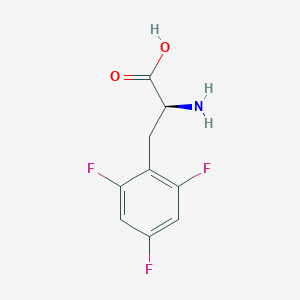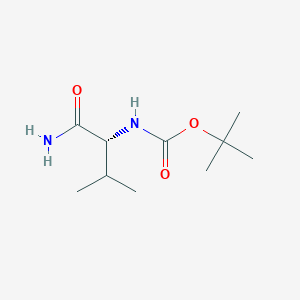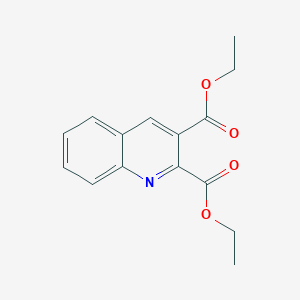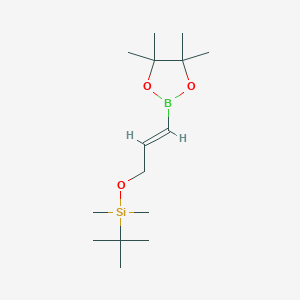
3-Fluoro-2-(trimethylsilyl)pyridine
Overview
Description
“3-Fluoro-2-(trimethylsilyl)pyridine” is a chemical compound with the molecular formula C8H12FNSi . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound has a trimethylsilyl group attached to it, which consists of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3-Fluoro-2-(trimethylsilyl)pyridine”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(trimethylsilyl)pyridine” is characterized by the presence of a pyridine ring, a fluorine atom, and a trimethylsilyl group . The trimethylsilyl group is a functional group in organic chemistry that consists of three methyl groups bonded to a silicon atom .Scientific Research Applications
Novel Methodology in Pyridine Synthesis
Research by Kieseritzky and Lindström (2010) in the field of organic chemistry has led to the synthesis of pyridines substituted with five different elements. This includes compounds like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile and 3-fluoro-5-iodo-2-methoxy-6-(trimethylsilyl)isonicotinonitrile. They have also developed new methodologies for dehalocyanation of iodopyridines and rapid hydrolysis of 2-fluoropyridines to their corresponding 2-pyridones (Kieseritzky & Lindström, 2010).
Hiyama Cross-Coupling in Organic Synthesis
Pierrat, Gros, and Fort (2005) explored the Hiyama cross-coupling of pyridyltrimethylsilanes, including those with fluoro substituents. They found that the reactions were efficient at room temperature, leading to functional bis(het)aryl products. This approach is significant for the development of new organic synthesis methodologies (Pierrat, Gros, & Fort, 2005).
Regioselective Functionalization of Fluoropyridines
Bobbio and Schlosser (2005) applied the concept of "regioexhaustive substitution" to 2-fluoropyridine, achieving regioselective metalation and subsequent carboxylation. This method allowed the derivation of several fluorinated pyridinecarboxylic acids, showcasing the versatility of fluoropyridines in organic synthesis (Bobbio & Schlosser, 2005).
Deprotonative Coupling in Pyridine Derivatives
Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes. They specifically looked at pyridine substrates with electron-withdrawing substituents like fluoro, chloro, and bromo, reacting efficiently with various aldehydes. This research contributes to the field of catalysis and organic reaction mechanisms (Shigeno et al., 2019).
Synthesis of Fluorinated Pyridine Derivatives
Sokolov et al. (2009) synthesized 3-fluoro-2-trifluoromethylimidazo[1,2-a]pyridines using hexafluoroacetone 2-pyridylimines and trimethyl phosphite. These reactions led to the formation of 3-methoxy-2-trifluoromethylimidazo[1,2-a]pyridines, expanding the range of fluorinated pyridine derivatives available for research and development in various chemical domains (Sokolov et al., 2009).
properties
IUPAC Name |
(3-fluoropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVGOMINOBWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463658 | |
| Record name | 3-Fluoro-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trimethylsilyl)pyridine | |
CAS RN |
87674-09-7 | |
| Record name | 3-Fluoro-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



